Cas no 144868-17-7 ((S)-2-Diphenyphosphino-2'-ethyl-1,1'-binaphthyl)

(S)-2-Diphenyphosphino-2'-ethyl-1,1'-binaphthyl structure
144868-17-7 structure
Product Name:(S)-2-Diphenyphosphino-2'-ethyl-1,1'-binaphthyl
Numero CAS:144868-17-7
MF:C34H27P
MW:466.551949739456
CID:64889
PubChem ID:10389821
Update Time:2025-04-18

(S)-2-Diphenyphosphino-2'-ethyl-1,1'-binaphthyl Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-Diphenyphosphino-2'-ethyl-1,1'-binaphthyl
    • (S)-2- DIPHENYLPHOSPHINO, 2'-ETHYL-1,1'-BINAPHTHYL
    • (-) (5S)-5,6-dihydrothymidine
    • (-) -2-Ethyl-2'-diphenylphosphino-1,1'-binaphthyl
    • (-)-(5S)-5,6-dihydrothymidine
    • (S)-(-)-2-(diphenylphosphino)-2'-ethyl-1,1'-binaphthyl
    • 2-Ethyl-2'-diphenylphosphino-1,1'-binaphthyl
    • 5(S)-(-)-5,6-dihydrothymidine
    • Thymidine, 5,6-dihydro-, (5S)-
    • Phosphine,(2'-ethyl[1,1'-binaphthalen]-2-yl)diphenyl-, (S)-
    • FT-0656862
    • [1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane
    • [1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
    • AKOS015895293
    • (S)-2-Diphenyphosphino,2'-ethyl-1,1'-binaphthyl
    • 137769-32-5
    • DTXSID80439132
    • (S)-(2'-Ethyl-[1,1'-binaphthalen]-2-yl)diphenylphosphine
    • SCHEMBL9226716
    • A807302
    • (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane
    • [1-(2-ethyl-1-naphthalenyl)-2-naphthalenyl]-diphenylphosphine
    • (R)-(2'-Ethyl-[1,1'-binaphthalen]-2-yl)diphenylphosphine
    • (R)-2-diphenyphosphino,2'-ethyl-1,1'-binaphthyl
    • 144868-17-7
    • (S)-2-Diphenylphosphino,2'-ethyl-1,1'-binapht hyl
    • (R)-2-Diphenyphosphino-2'-ethyl-1,1'-binaphth yl
    • Inchi: 1S/C34H27P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3
    • Chiave InChI: VHFIEOFLBKFXKR-UHFFFAOYSA-N
    • Sorrisi: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC=CC2=C1C1C2C=CC=CC=2C=CC=1CC

Proprietà calcolate

  • Massa esatta: 466.185037859g/mol
  • Massa monoisotopica: 466.185037859g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 5
  • Complessità: 627
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 9.5
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • PSA: 13.59000
  • LogP: 7.98060
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd